molecular formula C7H12O B2509781 {bicyclo[2.1.1]hexan-2-yl}methanol CAS No. 1785027-95-3

{bicyclo[2.1.1]hexan-2-yl}methanol

Cat. No.: B2509781
CAS No.: 1785027-95-3
M. Wt: 112.172
InChI Key: RFGJEPXOGFSJBH-UHFFFAOYSA-N
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Description

{bicyclo[211]hexan-2-yl}methanol is a bicyclic compound that features a unique and rigid structure This compound is part of the bicyclo[21

Mechanism of Action

Target of Action

2-Bicyclo[2.1.1]hexanylmethanol is a type of saturated bridged-bicyclic compound . These compounds are currently under intense investigation as building blocks for pharmaceutical drug design They are known to be used as bioisosteres of ortho-substituted benzene , suggesting that they may interact with a wide range of biological targets.

Mode of Action

The exact mode of action of 2-Bicyclo[21It’s known that these compounds can be prepared using a photocatalytic cycloaddition reaction . This reaction provides access to bicyclo[2.1.1]hexanes with various distinct substitution patterns . These structures can represent ortho-, meta-, and polysubstituted benzene bioisosteres , which suggests that they may interact with their targets in a manner similar to these benzene compounds.

Biochemical Pathways

The specific biochemical pathways affected by 2-Bicyclo[21The compound’s ability to mimic ortho-substituted benzene suggests that it may affect a wide range of biochemical pathways

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bicyclo[21The compound’s structural similarity to ortho-substituted benzene suggests that it may have similar pharmacokinetic properties

Result of Action

The molecular and cellular effects of 2-Bicyclo[21The compound’s ability to mimic ortho-substituted benzene suggests that it may have a wide range of biological effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {bicyclo[2.1.1]hexan-2-yl}methanol typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which can be initiated by photochemistry . This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized to introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the principles of photochemical cycloaddition and subsequent functionalization are applicable at larger scales with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

{bicyclo[2.1.1]hexan-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

{bicyclo[2.1.1]hexan-2-yl}methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.

    Bicyclo[3.1.1]heptane: Another bicyclic compound with applications in drug design.

    Bicyclo[2.2.0]hexane: Similar in structure but with different ring strain and properties.

Uniqueness

{bicyclo[2.1.1]hexan-2-yl}methanol is unique due to its specific ring structure and the presence of the methanol group, which provides opportunities for further functionalization and applications in various fields.

Properties

IUPAC Name

2-bicyclo[2.1.1]hexanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-4-7-3-5-1-6(7)2-5/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGJEPXOGFSJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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